molecular formula C7H13ClO2 B127910 Hexyl chloroformate CAS No. 6092-54-2

Hexyl chloroformate

Cat. No. B127910
CAS RN: 6092-54-2
M. Wt: 164.63 g/mol
InChI Key: KIWBRXCOTCXSSZ-UHFFFAOYSA-N
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Description

Hexyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, chloroformates in general are key reagents in organic synthesis, often used for the synthesis of carbonates and carbamates, as well as for protection and derivatization purposes in chemical reactions .

Synthesis Analysis

The synthesis of various chloroformates has been explored in the provided papers. A novel photo-on-demand in situ synthesis of chloroformates using a chloroform solution containing a primary alkyl alcohol has been reported, which allows for the subsequent one-pot synthesis of carbonates and carbamates . Another approach involves a palladium-catalyzed reaction in the gas phase using Cl2, CO, and alkyl nitrite to produce chloroformate with high selectivity and good yield . Additionally, 2-Ethylhexyl chloroformate has been synthesized using 2-ethylhexanol and triphosgene, with the study focusing on optimizing reaction conditions .

Molecular Structure Analysis

While the molecular structure of hexyl chloroformate is not directly analyzed in the provided papers, the structure of chloroformates is generally characterized by the presence of the chloroformate group (-OCOCl) attached to an alkyl or aryl group. This functional group is responsible for the reactivity of chloroformates in various chemical reactions .

Chemical Reactions Analysis

Chloroformates are versatile reagents in chemical synthesis. They have been used for the protection of hydroxyl groups, as demonstrated in the synthesis of allyl chloroformate and its application in the preparation of avermectin derivatives . Chloroformates also serve as derivatizing agents in gas chromatography, enabling the analysis of amino acids, fatty acids, and other compounds . Furthermore, highly fluorinated chloroformates have been synthesized for the derivatization of hydrophilic compounds and drinking-water-disinfection by-products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroformates are influenced by their molecular structure. The papers discuss the use of chloroformates in low dielectric solvents like chloroform, where their behavior can be studied through measurements of self-diffusion coefficients, viscosity, and excess molar volume . The reactivity of chloroformates in various solvents and under different conditions is a key aspect of their chemical properties, as they are used to synthesize a wide range of compounds, including carbonates, carbamates, and protected esters .

Scientific Research Applications

1. Enhanced Mobility in Poly(3-hexylthiophene) Transistors

Chloroform, including derivatives like hexyl chloroformate, is significant in the fabrication of poly(3-hexylthiophene) (P3HT) active layers in transistors. Using high-boiling-point solvents like 1,2,4-trichlorobenzene improves the field-effect mobilities of P3HT films, enhancing their performance in electronic devices (Chang et al., 2004).

2. Quantification in Pharmaceuticals

A liquid chromatography–mass spectrometry (LC–MS/MS) method uses hexyl chloroformate for quantifying its presence in pharmaceutical substances, demonstrating its role in ensuring drug purity and safety (Yadav et al., 2016).

3. Derivatizing Agent in Gas Chromatography

Hexyl chloroformate is identified as a rapid esterification agent in gas chromatography. Its application in derivatization of amino acids and other compounds is notable for its efficiency and speed, making it a valuable tool in chemical analysis (Hušek, 1998).

4. Analytical Chemistry

In analytical chemistry, hexyl chloroformate is used for derivatizing hydrophilic compounds in water, enabling their detection and quantification at low concentrations. This application is crucial in environmental monitoring and chemical analysis (Minero et al., 1994).

5. Ionic Liquid Studies

Studies involving the ionic liquid 1-hexyl-3-methylimidazolium in chloroform provide insights into the structural and dynamic behaviors of ionic liquids, crucial for various industrial and scientific applications (Scharf et al., 2012).

Safety And Hazards

Hexyl chloroformate is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is toxic if swallowed or in contact with skin . Contact with water liberates toxic gas .

properties

IUPAC Name

hexyl carbonochloridate
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InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWBRXCOTCXSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13ClO2
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DSSTOX Substance ID

DTXSID1064110
Record name Carbonochloridic acid, hexyl ester
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Molecular Weight

164.63 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name n-Hexyl chloroformate
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Boiling Point

60-61 °C at 7 mm Hg
Record name N-HEXYL CHLOROFORMATE
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Density

1.007
Record name N-HEXYL CHLOROFORMATE
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Vapor Pressure

3.1 [mmHg], 7 mm Hg at 60-61 °C
Record name n-Hexyl chloroformate
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
Record name N-HEXYL CHLOROFORMATE
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Product Name

Hexyl chloroformate

Color/Form

Clear, colorless liquid /Chloroformates/

CAS RN

6092-54-2
Record name Hexyl chloroformate
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Record name Carbonochloridic acid, hexyl ester
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Record name Carbonochloridic acid, hexyl ester
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Record name Hexyl chloroformate
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Record name HEXYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
S Angelino, V Maurino, C Minero, E Pelizzetti… - … of Chromatography A, 1998 - Elsevier
… hexyl chloroformate, whose hydrolysis kinetics is slowed by the poor solubility of the derivatizing agent in water. The derivatization with n-hexyl chloroformate … -hexyl chloroformate when …
Number of citations: 32 www.sciencedirect.com
T Hložek, M Bursová, P Coufal… - Journal of Analytical …, 2016 - academic.oup.com
… Finally, 50 μL of hexyl chloroformate was added and the mixture was sonicated for 1 min. Then the sample was centrifuged for 30 s (ca. 9,600 g) and 80 μL of upper hexanol layer was …
Number of citations: 21 academic.oup.com
R Boschan - Journal of the American Chemical Society, 1959 - ACS Publications
… Hexyl chloroformate has beenprepared from the corresponding O18 enriched alcohol, and this ester has been converted to nitrate ester, leaving the C-0 bond predominantly uncleaved. …
Number of citations: 32 pubs.acs.org
S Opekar, J Kvíčala, M Moos, V Pejchal… - The Journal of Organic …, 2021 - ACS Publications
The protection of carboxyl groups by esterification has been the most common method in macroscale and microscale chemistries. The esterification is usually conducted under …
Number of citations: 4 pubs.acs.org
M Vincenti, C Minero, S Lago… - Journal of High …, 1995 - Wiley Online Library
… n-hexyl chloroformate as the derivatizing agent, which proved to be much more effective than any other chloroformate tested [ 15-17]. The main advantage of using hexyl chloroformate …
Number of citations: 25 onlinelibrary.wiley.com
C Minero, M Vincenti, E Pelizzetti - Annali di chimica, 1993 - iris.unito.it
A new procedure for the rapid determination of ethylene glycol in aqueous matrices has been developed. It is based on derivatization with hexyl chloroformate directly in the aqueous …
Number of citations: 15 iris.unito.it
SD Brown, DJ Rhodes, BJ Pritchard - Forensic science international, 2007 - Elsevier
… To each sample, 10 μL of hexyl-chloroformate and 40 μL or pyridine were added and the samples were vortexed for mixing. Prior to transfer to autosampler vials, the samples were …
Number of citations: 114 www.sciencedirect.com
V Maurino, C Minero, E Pelizzetti, S Angelino… - Journal of the American …, 1999 - Springer
… The key factor of this procedure is the selection of the derivatizing agent, n-hexyl chloroformate (HCF). HCF transforms the carboxylic acids into the corresponding nhexyl esters, …
Number of citations: 32 link.springer.com
G Wittmann, H Van Langenhove, J Dewulf - Journal of Chromatography A, 2000 - Elsevier
… The direct derivatisation of acetic acid with n-hexyl chloroformate and with benzyl bromide in water was evaluated. With n-hexyl chloroformate, acetic acid did not give the n-hexyl …
Number of citations: 63 www.sciencedirect.com
BJ Hall, AR Parikh, JS Brodbelt - Journal of forensic sciences, 1999 - astm.org
… sonicating for 3 min with 12 μL of hexyl chloroformate and 70 μL of a mixture containing acetonitrile:… The hexyl chloroformate derivatization and SPME procedures were optimized for …
Number of citations: 35 www.astm.org

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